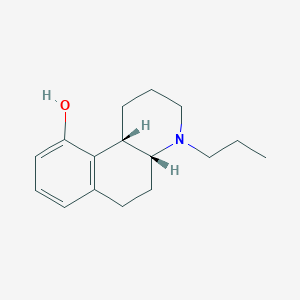

10-Thiastearic acid

Overview

Description

Scientific Research Applications

10-Thiastearic acid has several scientific research applications:

Chemistry: It is used as a tool to study the desaturation of fatty acids and their incorporation into phospholipids.

Biology: The compound is used to investigate the metabolic pathways involving fatty acids in cells.

Industry: It can be used in the development of bioactive lipid assays and other biochemical applications.

Mechanism of Action

Target of Action

The primary target of 10-Thiastearic acid is the desaturation of stearate to oleate . This process is crucial in the metabolism of fatty acids, and by inhibiting it, this compound can exert its effects.

Mode of Action

This compound interacts with its target by inhibiting the conversion of stearate to oleate . This inhibition occurs in rat hepatocytes and hepatoma cells, and it is more than 80% effective at a concentration of 25 µM .

Biochemical Pathways

The inhibition of stearate to oleate desaturation by this compound affects the metabolism of fatty acids . This modulation influences the distribution of fatty acids within phospholipid pools

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) has been reported , which could influence its bioavailability.

Result of Action

The primary result of this compound’s action is its hypolipidemic effect . By inhibiting the desaturation of stearate to oleate, it can reduce lipid levels, making it a useful tool for evaluating new anti-obesity therapeutics .

Biochemical Analysis

Biochemical Properties

10-Thiastearic acid interacts with enzymes involved in the desaturation of fatty acids. Specifically, it inhibits the enzyme stearoyl CoA desaturase , which is responsible for the conversion of stearate to oleate . This interaction disrupts the normal process of fatty acid desaturation, influencing the distribution of fatty acids within phospholipid pools .

Cellular Effects

In cellular processes, this compound has been observed to have a significant impact on rat hepatocytes and hepatoma cells . It inhibits the desaturation of radiolabeled stearate to oleate in these cells by more than 80% at a concentration of 25 µM . This suggests that this compound can influence cell function by altering lipid metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting the enzyme stearoyl CoA desaturase . This enzyme is responsible for the conversion of stearate to oleate, a process that is crucial for the normal functioning of lipid metabolism . By inhibiting this enzyme, this compound disrupts the normal process of fatty acid desaturation.

Metabolic Pathways

This compound is involved in the fatty acid metabolism pathway, specifically in the process of desaturation of stearate to oleate . It interacts with the enzyme stearoyl CoA desaturase, inhibiting its activity and thereby disrupting the normal process of fatty acid desaturation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Thiastearic acid can be synthesized through the substitution of a sulfur atom into the stearic acid chain. The specific synthetic route involves the reaction of octylthiol with a nonanoic acid derivative under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 10-Thiastearic acid undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The sulfur atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Lithium aluminum hydride or borane can be used for the reduction of the carboxylic acid group.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thioethers.

Comparison with Similar Compounds

Stearic Acid: A saturated fatty acid with no sulfur substitution.

Oleic Acid: A monounsaturated fatty acid with a double bond but no sulfur substitution.

Thia Fatty Acids: Other fatty acids with sulfur substitutions at different positions.

Uniqueness: 10-Thiastearic acid is unique due to its specific sulfur substitution, which imparts distinct chemical and biological properties. Unlike stearic and oleic acids, this compound can inhibit the desaturation process, making it a valuable tool for studying lipid metabolism and developing therapeutic agents for metabolic disorders .

Properties

IUPAC Name |

9-octylsulfanylnonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2S/c1-2-3-4-5-9-12-15-20-16-13-10-7-6-8-11-14-17(18)19/h2-16H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIBNTWPNMKIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146944 | |

| Record name | 10-Thiastearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105099-89-6 | |

| Record name | 10-Thiastearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105099896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Thiastearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 10-Thiastearic acid exert its antifungal activity in Histoplasma capsulatum?

A1: While the exact mechanism of action isn't fully detailed in the provided abstracts, research suggests that this compound, being a fatty acid analog, likely disrupts lipid metabolism in H. capsulatum []. This disruption likely stems from its interference with fatty acid desaturases, enzymes crucial for introducing double bonds into fatty acids []. These double bonds are essential for the proper structure and function of cell membranes and other lipid-dependent processes in the fungus. By inhibiting these enzymes, this compound may lead to the accumulation of saturated fatty acids and a deficiency of unsaturated fatty acids, ultimately impairing fungal growth.

Q2: What are the potential applications of this compound in combating fungal infections?

A2: The research highlights this compound's potential as a lead compound for developing new antifungal drugs []. Its efficacy against H. capsulatum, a fungus causing the potentially fatal disease histoplasmosis, suggests it could be further explored for treating this infection []. Furthermore, its mechanism of action, targeting fatty acid desaturases, might offer a broader spectrum of activity against other fungi, making it a promising candidate for further investigation and drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate](/img/structure/B18775.png)

![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)

![Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate](/img/structure/B18778.png)